N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(4-chlorophenoxy)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O2S2.ClH/c1-15(2)29-12-11-18-21(13-29)33-25(23(18)24-27-19-5-3-4-6-20(19)32-24)28-22(30)14-31-17-9-7-16(26)8-10-17;/h3-10,15H,11-14H2,1-2H3,(H,28,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSZLSRHWLXANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)COC5=CC=C(C=C5)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride is a compound of significant interest due to its biological activity, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a crucial role in DNA repair and redox signaling, making this compound a potential candidate for therapeutic applications in cancer treatment and other diseases associated with DNA damage.
Molecular Structure
- Molecular Formula : C25H26ClN3O2S2
- Molecular Weight : 500.1 g/mol
- CAS Number : 1189691-92-6
Physical Properties
| Property | Value |
|---|---|
| Purity | ≥95% |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The compound exhibits potent inhibition of APE1, which is essential for DNA repair mechanisms. By inhibiting APE1, the compound can enhance the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ), leading to increased accumulation of DNA damage in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide exhibits single-digit micromolar activity against purified APE1 enzyme. Additionally, it shows comparable activity in whole cell extract assays from HeLa cells, indicating its potential effectiveness in cellular contexts .
Structure-Activity Relationship (SAR)
Research on the structure-activity relationship of this compound has revealed that modifications to its structure can significantly affect its inhibitory potency against APE1. For instance, variations in substituents on the benzothiazole ring and the tetrahydrothieno-pyridine core have been linked to changes in biological activity .
Case Study 1: Enhancement of Chemotherapeutic Efficacy
A study investigated the combination of this compound with TMZ in HeLa cells. The results indicated that co-treatment led to a significant increase in cell death compared to TMZ alone. This suggests that the compound not only inhibits APE1 but also sensitizes cancer cells to conventional chemotherapy .
Case Study 2: In Vivo Efficacy
In vivo studies conducted on mouse models showed that administration of the compound at a dosage of 30 mg/kg resulted in favorable pharmacokinetic profiles, with adequate exposure levels observed in plasma and brain tissues. This enhances its potential as a therapeutic agent targeting tumors with high APE1 expression .
Scientific Research Applications
Cancer Research Applications
Targeting Cancer Cells:
- Enhancement of Chemotherapy: Studies have shown that the use of APE1 inhibitors can sensitize tumor cells to various chemotherapeutic agents. For instance, combining APE1 Inhibitor III with DNA-damaging agents has been reported to improve therapeutic outcomes in preclinical models of cancer .
Case Study:
- In a study published by Rai et al. (2012), the effects of APE1 Inhibitor III were evaluated in several cancer cell lines. The results indicated a significant reduction in cell viability when combined with standard chemotherapy drugs, suggesting a synergistic effect that could be exploited for more effective cancer treatment strategies .
Neurodegenerative Disease Research
APE1 is also implicated in neurodegenerative diseases where oxidative stress and DNA damage play critical roles. Inhibiting APE1 may provide neuroprotective effects by reducing the repair burden on neurons under stress conditions.
Research Insights:
- Experimental models have demonstrated that APE1 inhibitors can potentially mitigate neuronal damage induced by oxidative stress, thus opening avenues for therapeutic development in conditions like Alzheimer's disease and Parkinson's disease .
Pharmacological Development
The compound is being explored for its pharmacological properties beyond its role as an APE1 inhibitor. Its unique structure allows for potential modifications that could enhance its selectivity and efficacy.
Molecular Characteristics:
- Molecular Formula: C19H22ClN3OS2
- Molecular Weight: 408.0 g/mol
- CAS Number: 524708-03-0
These characteristics are crucial for understanding its pharmacokinetics and pharmacodynamics as researchers aim to develop derivatives with improved properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Benzothiazole-Thiazolidinone Family
describes benzothiazole-3-carboxamide derivatives with thiazolidinone cores (e.g., 4g, 4h, 4i, 4n). Key differences include:
- Core Structure: The target compound features a tetrahydrothieno[2,3-c]pyridine ring fused to a benzothiazole, whereas analogs in utilize a 4-oxo-1,3-thiazolidin-3-yl scaffold.
- Substituents: The target compound includes a 6-isopropyl group and a 4-chlorophenoxyacetamide side chain, while analogs vary in aryl substituents (e.g., 4-chlorophenyl, 2,6-difluorophenyl).
APE1 Inhibitors with Related Mechanisms
highlights Compound 3 (the non-hydrochloride precursor to the target molecule), which shares the benzothiazole-thienopyridine core but lacks the 4-chlorophenoxy group. Despite structural similarities, the target compound’s modifications likely enhance potency and pharmacokinetics, as evidenced by its improved brain penetration .
Acetamide Derivatives with Heterocyclic Cores
describes N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (e.g., 4a), which differ significantly in core structure (quinoxaline vs. thienopyridine) but share acetamide functionalization. These compounds exhibit high synthetic yields (>90%) but lack reported APE1 inhibitory data, limiting direct pharmacological comparison .
Data Table: Comparative Analysis
Key Research Findings and Structure-Activity Relationships (SAR)
- Benzothiazole Core : Essential for APE1 inhibition, as seen in both the target compound and analogs .
- Chlorophenyl Substituents: The 4-chlorophenoxy group in the target compound may enhance target binding or solubility compared to simpler aryl groups (e.g., 4g’s 4-chlorophenyl) .
- Hydrophobic Moieties: The 6-isopropyl group in the thienopyridine ring likely improves pharmacokinetics by increasing lipophilicity, aiding blood-brain barrier penetration .
- Acetamide Linkers: Critical for maintaining inhibitory activity; modifications (e.g., phenoxyacetamide vs. carboxamide) influence potency and selectivity .
Pharmacokinetic and Pharmacodynamic Advantages
The hydrochloride formulation of the target compound demonstrates superior plasma and brain exposure in murine models compared to earlier analogs, addressing a key challenge in targeting CNS malignancies .
Q & A
Q. Example Table: Reaction Conditions for Analog Synthesis
| Substituent | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chlorophenyl | Ethanol | Acetic Acid | 70 | |
| 2,6-Difluorophenyl | Ethanol | Acetic Acid | 60 | |
| 5-Nitro-2-furyl | DMF | - | 53 |
Basic: How are spectroscopic techniques employed to confirm structural integrity?
Methodological Answer:
- NMR Analysis : H and C NMR identify proton environments and carbon frameworks. For example, benzo[d]thiazole protons appear as singlet peaks near δ 7.5–8.5 ppm, while tetrahydrothieno protons show multiplet signals at δ 2.5–4.0 ppm .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetamide, C-S bonds at ~650 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight via molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁻ for hydrochloride salts) .
Example Data:
For N-(4-chlorophenyl)acetamide analogs , IR shows C=O at 1695 cm⁻¹, and H NMR displays a singlet for the acetamide methyl group at δ 2.1 ppm .
Advanced: How can researchers optimize reaction conditions for higher yields or purity?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, highlights flow chemistry optimization via DoE, improving reproducibility and reducing byproducts .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions in condensation steps .
- Catalyst Screening : Test alternatives like p-toluenesulfonic acid or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
Advanced: What strategies resolve contradictory biological activity data across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent protocols (e.g., cell lines, incubation times). For example, discrepancies in antimicrobial activity may arise from variations in MIC determination methods .
- Statistical Validation : Apply ANOVA or t-tests to assess significance of activity differences. used triplicate measurements to reduce variability .
- Mechanistic Studies : Use techniques like SPR (surface plasmon resonance) or enzyme inhibition assays to validate target engagement independently .
Advanced: How is SAR analysis conducted to identify critical functional groups?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., halogens, alkyl chains) and test bioactivity. showed reduced antimicrobial activity when replacing 4-chlorophenyl with 4-methylphenyl .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions. highlighted how substituent bulkiness affects binding to target enzymes .
- Data Correlation : Plot substituent properties (e.g., logP, Hammett constants) against activity to identify trends. For example, electron-withdrawing groups on the phenyl ring enhanced activity in .
Example SAR Table:
| Substituent | LogP | IC₅₀ (µM) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| 4-Cl | 3.2 | 0.8 | -9.1 |
| 4-F | 2.9 | 1.2 | -8.7 |
| 4-OCH₃ | 1.8 | 12.5 | -6.3 |
Advanced: How can researchers validate metabolic stability and pharmacokinetic properties?
Methodological Answer:
- In Vitro Assays : Use microsomal stability tests (e.g., liver microsomes) to measure half-life.
- LC-MS/MS Analysis : Quantify compound degradation products under simulated physiological conditions .
- Computational ADME : Tools like SwissADME predict properties like solubility and CYP450 interactions based on structural descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
